![molecular formula C17H16F2N2O3 B5728010 N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea
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Overview
Description
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used in clinical practice since 1980. Diflunisal is a derivative of salicylic acid and belongs to the class of salicylates. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Mechanism of Action
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea reduces pain and inflammation.
Biochemical and physiological effects:
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also a weak inhibitor of platelet aggregation. N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. It can also cause renal impairment and liver toxicity.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea is a useful tool for studying the role of COX enzymes in inflammation and pain. It is also useful for studying the antioxidant properties of salicylates. However, N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has limitations in terms of its solubility and bioavailability. It is also toxic at high doses and can cause gastrointestinal and renal side effects.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea. One area of research is the development of new analogs of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea that have improved solubility and bioavailability. Another area of research is the study of the antioxidant properties of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea and its potential use in the treatment of oxidative stress-related diseases. Finally, there is a need for further research on the mechanism of action of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea and its effects on COX enzymes.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea involves the reaction of 4-acetylphenol with 2,4-difluoroaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with phosgene and ammonia to form the final product, N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea.
Scientific Research Applications
N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea has also been shown to have antioxidant properties and can scavenge free radicals that cause oxidative stress.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-10-3-8-14(15(9-10)24-16(18)19)21-17(23)20-13-6-4-12(5-7-13)11(2)22/h3-9,16H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUFMYGQLCCFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(difluoromethoxy)-4-methylphenyl]urea |
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